
2-Furoyl chloride
Overview
Description
It is a corrosive liquid that is more irritating to the eyes than benzoyl chloride . This compound is a useful pharmaceutical intermediate and is employed in the synthesis of various pharmaceuticals, including mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma .
Preparation Methods
2-Furoyl chloride was first prepared in 1924 by Gelissen by refluxing 2-furoic acid in excess thionyl chloride on a water bath . The preparation method involves using furan carboxylic acid as the raw material and thionyl chloride as the reagent. The reaction is carried out under reflux conditions, and the product is purified by distillation . Another method involves using phosgene as a reagent in the presence of a catalyst, followed by vacuum distillation to obtain this compound .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
2-Furoyl chloride reacts with nucleophiles via its electrophilic carbonyl carbon, forming esters, amides, and other derivatives .
Reaction with Alcohols
Reacting with alcohols produces furoate esters:
Examples :
- Mometasone furoate synthesis : Reaction with mometasone alcohol yields this anti-inflammatory drug .
- Glycerol esterification : Forms tri(2-furoyl) glycerol, confirmed via IR and elemental analysis .
Reaction with Amines
Amidation generates furoamide derivatives:
Examples :
- Chloralfuramides : Synthesized by reacting with chloral hydrate derivatives .
- S-2-Furoyl glutathione : Used to study enzymatic detoxification pathways .
Electrochemical Transformations
Controlled potential electrolysis in non-aqueous media yields complex furan derivatives :
Key Product :
Electrolysis Conditions
Parameter | Value | Reference |
---|---|---|
Electrolyte | Tetrabutylammonium perchlorate | |
Solvent | Acetonitrile | |
Potential | -1.8 V (vs. SCE) |
Organometallic Catalyzed Reactions
Palladium-catalyzed coupling with alkenes forms α,β-unsaturated ketones :
Applications :
Polymerization and Crosslinking
Reacts with polyethoxylated alcohols to form crosslinked polymers :
Mechanism :
Industrial Use :
Hydrolysis and Stability
This compound hydrolyzes in water but is more stable than benzoyl chloride :
Kinetic Data :
Condition | Half-Life | Reference |
---|---|---|
25°C, neutral pH | ~24 hours | |
80°C, acidic pH | <1 hour |
Reactivity Comparison with Other Acyl Chlorides
Scientific Research Applications
Pharmaceutical Applications
2-Furoyl chloride is predominantly utilized in the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following are key applications within this domain:
- Mometasone Furoate Production : Mometasone furoate is a synthetic corticosteroid used to treat inflammatory skin conditions, hay fever, and asthma. The synthesis of mometasone furoate heavily relies on this compound as an acylating agent, enhancing the efficiency and yield of the reaction process .
- Ceftiofur Synthesis : Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine. The production of ceftiofur involves this compound as a key intermediate, facilitating the acylation necessary for its synthesis .
- Other Pharmaceuticals : Additional APIs synthesized using this compound include:
Agrochemical Applications
In the agrochemical sector, this compound is employed as an intermediate in the production of pesticides. Its application enhances the properties of acylation agents, making it more effective than its precursor, furoic acid. Key uses include:
- Pesticide Intermediates : The compound is utilized to synthesize various herbicides and insecticides. The increasing demand for chemical pesticides globally has driven the growth in this area, with global pesticide sales reaching approximately 4.19 million tons in 2019 .
Market Insights
The market for this compound is projected to grow significantly, with estimates suggesting it could reach a value of approximately $130.6 million by 2027 , growing at a compound annual growth rate (CAGR) of 5.2% from 2022 to 2027 . This growth is primarily driven by:
- The expanding pharmaceutical industry, particularly due to rising cases of allergies and respiratory conditions necessitating effective treatments.
- Increased agricultural activity requiring more efficient pesticide formulations.
Data Table: Key Applications of this compound
Application Area | Specific Use | Example Compounds |
---|---|---|
Pharmaceuticals | Corticosteroid production | Mometasone furoate |
Antibiotic synthesis | Ceftiofur | |
Anti-parasitic agents | Diloxanide furoate | |
Other APIs | Furalaxyl, Prazosin | |
Agrochemicals | Pesticide intermediates | Various herbicides and insecticides |
Case Studies
-
Synthesis of Mometasone Furoate :
A study demonstrated that using this compound in the synthesis pathway significantly improved yield and purity when compared to traditional methods using other acylating agents. The reaction conditions were optimized to enhance efficiency while minimizing waste products . -
Development of Pesticides :
Research highlighted the successful application of this compound in developing new pesticide formulations that exhibit improved efficacy against common agricultural pests while reducing environmental impact through targeted action mechanisms .
Mechanism of Action
The mechanism of action of 2-furoyl chloride involves its reactive acyl chloride group. This group is highly reactive due to the chloride ion’s propensity to leave, forming a highly reactive acylium ion . This acylium ion can then react with nucleophiles, leading to the formation of various furoyl derivatives.
Comparison with Similar Compounds
2-Furoyl chloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Unlike this compound, benzoyl chloride is less irritating to the eyes.
2-Thiophenecarbonyl chloride: This compound is similar in structure but contains a thiophene ring instead of a furan ring.
2-Chloronicotinyl chloride: This compound contains a pyridine ring and is used in similar acylation reactions.
This compound is unique due to its furan ring, which imparts specific reactivity and properties that are different from those of benzoyl chloride and other acyl chlorides.
Biological Activity
2-Furoyl chloride, a furan acyl chloride, is a compound of significant interest in pharmaceutical chemistry due to its versatile applications and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, structure-activity relationships (SAR), and its role as a pharmaceutical intermediate.
This compound is synthesized through the reaction of furoic acid with thionyl chloride, resulting in the formation of the acyl chloride. This compound is characterized by its reactive acyl chloride functional group, which facilitates its use in various chemical reactions, particularly in the synthesis of pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives containing the 2-furoyl moiety. For instance, modifications of madecassic acid with a 2-furoyl group demonstrated potent antiproliferative activity against specific cancer cell lines harboring the B-Raf V600E mutation. The mechanism of action involves inhibition of the ERK signaling pathway, which is crucial for cancer cell proliferation .
Table 1: Antiproliferative Activity of 2-Furoyl Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
5 | Colo205 | 75 | B-Raf V600E inhibition |
12 | Malme-3M | 50 | ERK pathway inhibition |
17 | SK-Mel-28 | 60 | Reduction of Raf protein levels |
Protein Tyrosine Kinase Inhibition
Another significant aspect of this compound's biological activity is its ability to inhibit protein tyrosine kinases (PTKs). A series of furan-2-yl(phenyl)methanone derivatives were synthesized and tested for their PTK inhibitory activity. Notably, certain derivatives exhibited IC50 values lower than that of genistein, a well-known PTK inhibitor. The presence and position of hydroxyl groups on the phenyl ring were found to significantly influence this activity .
Table 2: PTK Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives
Compound | IC50 (μM) | Hydroxyl Groups | Halogen Substituents |
---|---|---|---|
4a | 4.66 | 2 | Cl |
8c | 2.72 | 2 | Br |
22c | 4.62 | 3 | Cl |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the number and position of substituents, particularly hydroxyl and halogen groups on the phenyl ring, are crucial for enhancing the biological activity of compounds derived from this compound. Compounds with multiple hydroxyl groups showed improved PTK inhibitory effects compared to those with fewer or no hydroxyl substituents .
Applications in Pharmaceuticals
This compound plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds, including mometasone furoate, an anti-inflammatory prodrug used to treat skin diseases and respiratory conditions such as asthma and hay fever . The increasing demand for effective treatments in these areas drives research into optimizing synthesis routes involving this compound.
Case Studies
- Mometasone Furoate Synthesis : The synthesis process for mometasone furoate involves the use of this compound as a key intermediate. This compound facilitates superior chemical synthesis necessary for producing high-efficacy pharmaceuticals targeted at inflammatory conditions.
- Anticancer Drug Development : Research focusing on derivatives containing the furoyl group has led to promising results in targeting B-Raf V600E mutations common in melanoma and other cancers. The derivatives have shown selective cytotoxicity towards these cancer cells while sparing normal cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-furoyl chloride derivatives in academic laboratories?
- This compound is commonly synthesized via the reaction of 2-furoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. For derivatives such as thiourea compounds, this compound reacts with potassium thiocyanate (KSCN) to form 2-furoyl isothiocyanate, which then condenses with amines to yield thiourea derivatives .
- Key characterization tools : FT-IR (to confirm thiocarbonyl group formation at 1278–1178 cm⁻¹), ¹H/¹³C NMR (to track shifts in carbonyl and aromatic regions), and elemental analysis .
Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?
- FT-IR : The disappearance of the acid chloride carbonyl peak (~1775 cm⁻¹) and the appearance of amide/thiourea carbonyl peaks (1650–1700 cm⁻¹) confirm successful derivatization .
- ¹H NMR : Aromatic proton signals in the 6.5–7.5 ppm range (furan ring) and secondary amine protons (~8–10 ppm) validate thiourea formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- This compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Use anhydrous conditions, inert atmospheres (e.g., N₂), and corrosion-resistant equipment. Personal protective equipment (PPE) including gloves, goggles, and fume hoods is mandatory .
Advanced Research Questions
Q. How do reactivity discrepancies between this compound and other acyl chlorides (e.g., benzoyl chloride) inform mechanistic studies?
- Reactivity differences arise from electronic and steric effects. For example, this compound exhibits lower reactivity than benzoyl chloride due to the electron-withdrawing nature of the furan oxygen, which destabilizes the acyl chloride intermediate. This was demonstrated in comparative studies with aniline, where this compound showed slower reaction kinetics .
- Experimental design : Conduct kinetic assays under controlled conditions (solvent, temperature) and monitor progress via TLC or in situ FT-IR .
Q. What strategies optimize the synthesis of 2-furoyl-containing bioactive compounds (e.g., antibacterial agents)?
- Case study : 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides were synthesized via a two-step protocol:
React 3-bromopropionyl chloride with amines to form electrophiles.
Couple intermediates with 2-furoyl-piperazine in acetonitrile/K₂CO₃.
- Key findings : MIC values of 8.34–9.24 µM against Gram-positive and Gram-negative bacteria suggest potential for lead optimization. Low hemolysis (<15%) indicates selectivity .
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 2-furoyl derivatives?
- Methodology : Use Autodock 4.2.6 to dock thiourea derivatives into enzyme active sites (e.g., Bacillus pasteurii urease, PDB: 4UBP). Analyze binding affinities (ΔG values) and hydrogen-bonding interactions to prioritize compounds for synthesis .
- Validation : Correlate docking scores with experimental antioxidant activity (DPPH assay) and enzyme inhibition data .
Q. How to address contradictions in reported reactivity orders of acyl chlorides in nucleophilic substitution reactions?
- Example : A study found reactivity decreased in the order benzoyl > 3-thenoyl > 3-furoyl > 2-thenoyl chloride, conflicting with pKa trends. Resolution involves:
- Re-evaluating solvent effects (polar aprotic vs. nonpolar).
- Using Hammett constants (σ) to quantify electronic contributions of substituents .
Properties
IUPAC Name |
furan-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKFKYVSBNYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060176 | |
Record name | 2-Furancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-69-5, 1300-32-9 | |
Record name | 2-Furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Furoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarbonyl chloride | |
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Record name | 2-Furancarbonyl chloride | |
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Record name | 2-furoyl chloride | |
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Record name | Furoyl chloride | |
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Record name | FUROYL CHLORIDE | |
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